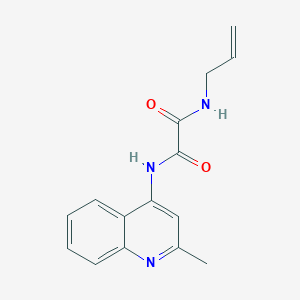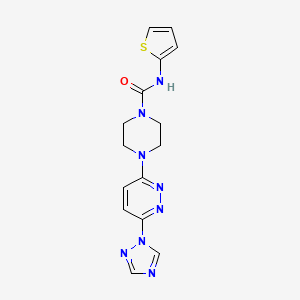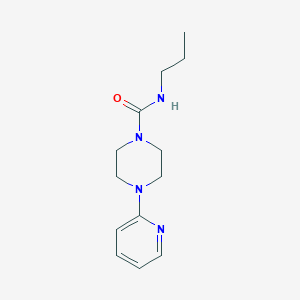
N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide, commonly known as AQ-III, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxalamide derivatives and has been synthesized using different methods.
Scientific Research Applications
AQ-III has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer agent. AQ-III has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of AQ-III is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and proliferation. AQ-III has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
AQ-III has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, AQ-III has been shown to have anti-inflammatory and antioxidant properties. AQ-III has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug development and drug delivery.
Advantages and Limitations for Lab Experiments
AQ-III has several advantages and limitations for use in laboratory experiments. One of the advantages of AQ-III is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of AQ-III is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful consideration when using this compound in laboratory experiments.
Future Directions
There are several future directions for the study of AQ-III. One direction is the development of new synthetic methods for the production of AQ-III and its derivatives. Another direction is the investigation of the potential of AQ-III as an anticancer drug in clinical trials. Additionally, the study of the mechanism of action of AQ-III and its derivatives could provide valuable insights into the development of new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide, or AQ-III, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AQ-III has been synthesized using different methods and has been investigated for its potential as an anticancer agent. The mechanism of action of AQ-III involves the inhibition of specific enzymes involved in cancer cell growth and proliferation. AQ-III has several advantages and limitations for use in laboratory experiments, and there are several future directions for the study of this compound.
Synthesis Methods
AQ-III can be synthesized using different methods, including the reaction of 2-methyl-4-quinolone with allyl isocyanate, followed by the reaction of the resulting intermediate with oxalyl chloride. Another method involves the reaction of 2-methyl-4-quinolone with allylamine, followed by the reaction of the resulting intermediate with oxalyl chloride. The synthesis of AQ-III using these methods requires the use of appropriate reagents, solvents, and reaction conditions.
properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-8-16-14(19)15(20)18-13-9-10(2)17-12-7-5-4-6-11(12)13/h3-7,9H,1,8H2,2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSMWZFDGGRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)


![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2903277.png)



![1-[3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2903283.png)
![[4-(Benzyloxy)phenyl]methanethiol](/img/structure/B2903284.png)
![4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid](/img/structure/B2903285.png)
![3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2903286.png)
![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine](/img/structure/B2903287.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide](/img/structure/B2903291.png)